Benzyl(triethyl) ammonium hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C13H23ClN+ |
|---|---|
Molecular Weight |
228.78 g/mol |
IUPAC Name |
benzyl(triethyl)azanium;hydrochloride |
InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1; |
InChI Key |
HTZCNXWZYVXIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Significance As a Quaternary Ammonium Salt in Contemporary Chemical Research
Benzyl(triethyl)ammonium hydrochloride, also known as Benzyltriethylammonium chloride (BTEAC) or TEBA, is a white to off-white crystalline powder. nbinno.com Its structure, featuring a positively charged nitrogen atom bonded to three ethyl groups and one benzyl (B1604629) group, makes it a versatile quaternary ammonium (B1175870) salt. adpharmachem.com This compound is highly soluble in water and also soluble in various organic solvents, a key characteristic for its primary application. nbinno.comchemicalbook.com
In contemporary chemical research, Benzyl(triethyl)ammonium hydrochloride is predominantly utilized as a phase-transfer catalyst (PTC). adpharmachem.comchemicalbook.com This catalytic function is crucial for reactions involving reactants that are immiscible, such as those in aqueous and organic phases. adpharmachem.comlookchem.com By forming an ion pair with a reactant in one phase, the catalyst facilitates its transfer to the other phase where the reaction can proceed efficiently. biomedres.usbiomedres.us This mechanism enhances reaction rates, improves yields, and often allows for milder reaction conditions. chemicalbook.com
The applications of Benzyl(triethyl)ammonium hydrochloride as a phase-transfer catalyst are extensive and include:
Nucleophilic Substitution Reactions: It is particularly effective in facilitating nucleophilic substitutions, such as the synthesis of ethers and alkyl halides. nbinno.comadpharmachem.com
Alkylation Reactions: The compound is widely used in C-, N-, O-, and S-alkylation reactions. nbinno.comchemicalbook.com
Carbene Reactions: It also finds use in reactions involving carbenes. nbinno.comchemicalbook.com
Polymer Chemistry: In the field of polymer science, it acts as a curing accelerator for high-molecular-weight polymers and is used in the synthesis of various polymers. nbinno.comchemicalbook.com
Other Industrial Applications: Its utility extends to being an organic electrolyte in the electronics industry, a chemical agent in oilfields, and a template for the synthesis of molecular sieves. nbinno.comchemicalbook.com
The compound's effectiveness, coupled with the relative simplicity and low cost of its synthesis, has made it a staple in both laboratory-scale research and industrial processes. chemicalbook.com
Interactive Table: Properties of Benzyl(triethyl)ammonium Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C13H22ClN | nbinno.com |
| Molecular Weight | 227.77 g/mol | lookchem.com |
| Appearance | White to off-white crystalline powder | nbinno.com |
| Melting Point | 190-192°C | nbinno.com |
| Boiling Point | ~366.11°C (estimated) | nbinno.com |
| Density | 1.08 g/mL at 25°C | nbinno.com |
| Water Solubility | 700 g/L at 20°C | nbinno.com |
| Solubility | Soluble in water, ethanol, methanol (B129727), isopropanol, DMF, acetone (B3395972), and dichloromethane (B109758) | chemicalbook.com |
Historical Development and Key Milestones in Phase Transfer Catalysis Involving Benzyl Triethyl Ammonium Hydrochloride
Fundamental Principles of Phase-Transfer Catalysis Mediated by Benzyl(triethyl)ammonium Hydrochloride
The efficacy of benzyl(triethyl)ammonium hydrochloride as a phase-transfer catalyst is rooted in its unique molecular structure, which combines both lipophilic and hydrophilic properties. sudanchemical.com This dual nature allows it to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur. adpharmachem.comchemicalbook.com
The fundamental mechanism of phase-transfer catalysis by benzyl(triethyl)ammonium hydrochloride begins with an ion-exchange process at the interface of the two phases. In a typical scenario involving an aqueous or solid phase containing an inorganic salt (e.g., sodium cyanide) and an organic phase containing the substrate (e.g., an alkyl halide), the positively charged quaternary ammonium cation ([C₆H₅CH₂N(C₂H₅)₃]⁺) pairs with the anion from the salt (e.g., CN⁻). chemicalbook.comrasayanjournal.co.in
This newly formed ion pair, [C₆H₅CH₂N(C₂H₅)₃]⁺CN⁻, possesses sufficient lipophilicity due to the benzyl and triethyl groups to be extracted from the aqueous or solid phase into the organic phase. sudanchemical.comchemicalbook.com This transfer is a critical step, as it brings the nucleophilic anion into the same phase as the organic substrate. adpharmachem.com Once in the organic phase, the anion is weakly solvated and exists as part of a loose ion pair with the bulky quaternary ammonium cation. This "naked" state significantly enhances its reactivity compared to its state in the highly solvating aqueous phase. chemicalbook.com After the nucleophile reacts with the organic substrate, the catalyst cation pairs with the leaving group anion and returns to the aqueous or solid phase to repeat the cycle.
A study on the ion-association behavior of benzyl trimethyl ammonium chloride in aqueous DMSO mixtures showed that the formation of contact ion pairs (CIP) increases with a higher concentration of the organic solvent. rasayanjournal.co.in This supports the concept of ion-pair formation being a key step in the catalytic process.
Kinetic studies of similar phase-transfer catalyzed reactions have shown that the reaction rate is often dependent on the concentration of the catalyst, the substrate, and the reactants. researchgate.net For instance, in the synthesis of benzyl salicylate (B1505791) via solid-liquid phase-transfer catalysis, the reaction was found to be first order in the concentrations of both the substrate and the catalyst. researchgate.net The catalytic intermediate, formed from the reaction of the solid salt with the tetraalkylammonium salt, is the key component driving the substitution reaction. researchgate.net The concentration of this intermediate tends to remain almost constant after an initial induction period. researchgate.net
The structure of the catalyst itself plays a crucial role. The lipophilicity of the cation affects its ability to be extracted into the organic phase, while the size of the cation can influence the tightness of the ion pair and, consequently, the reactivity of the anion. chemicalbook.com Benzyl(triethyl)ammonium chloride offers a good balance of these properties for a range of applications.
The primary role of benzyl(triethyl)ammonium hydrochloride is to act as a shuttle for anions between the phases. adpharmachem.comchemicalbook.com By forming a lipophilic ion pair, it overcomes the mutual insolubility of the reactants, effectively migrating the nucleophile from the aqueous or solid phase to the organic phase where the electrophilic substrate resides. chemimpex.comchemicalbook.com This facilitated migration is the cornerstone of phase-transfer catalysis.
This process is particularly valuable in reactions where one reactant is an inorganic salt, soluble in water but not in organic solvents, and the other is an organic compound, which has the opposite solubility profile. Without the catalyst, the reaction would be extremely slow or would not occur at all, as the reactants would be confined to their respective phases with minimal interaction at the interface. Benzyl(triethyl)ammonium chloride bridges this gap, enabling efficient chemical transformations. adpharmachem.com
Scope and Versatility in Organic Synthesis
Benzyl(triethyl)ammonium hydrochloride has demonstrated broad applicability across various types of organic reactions, including nucleophilic substitutions, alkylations, and condensation reactions. chemicalbook.comchemicalbook.comsigmaaldrich.com
Nucleophilic substitution is a cornerstone of organic synthesis, and benzyl(triethyl)ammonium hydrochloride is frequently employed to catalyze these reactions under phase-transfer conditions. adpharmachem.comchemicalbook.com
C-alkylation of compounds containing active methylene (B1212753) groups is a significant application of benzyl(triethyl)ammonium hydrochloride as a phase-transfer catalyst. chemicalbook.commdpi.com These reactions are fundamental for forming new carbon-carbon bonds.
One notable example is the alkylation of phenylacetonitrile (B145931) and its derivatives. chemicalbook.comorgsyn.org In a procedure for the synthesis of 2-phenylbutyronitrile, phenylacetonitrile is alkylated with ethyl bromide in the presence of concentrated aqueous sodium hydroxide (B78521) and a catalytic amount of benzyl(triethyl)ammonium chloride. orgsyn.org The catalyst facilitates the deprotonation of phenylacetonitrile by the hydroxide base at the interface and transfers the resulting carbanion into the organic phase to react with the ethyl bromide. orgsyn.org This method has been successfully used for the alkylation of various arylacetonitriles. orgsyn.org
Similarly, the C-alkylation of other active methylene compounds like ethyl acetoacetate (B1235776) has been achieved using benzyl(triethyl)ammonium chloride (TEBAC) as the catalyst. mdpi.com In one study, the alkylation of ethyl acetoacetate with agents like benzyl bromide and allyl bromide was performed using a mixture of KOH and K₂CO₃ as the base and 10% TEBAC as the catalyst, yielding the C-alkylated products in good yields (59–82%). mdpi.com
The following table summarizes the results of the TEBAC-catalyzed C-alkylation of ethyl acetoacetate under microwave conditions:
| Alkylating Agent | Yield (%) |
| Benzyl bromide | 82 |
| p-Chlorobenzyl bromide | 71 |
| m-Methoxybenzyl chloride | 59 |
| Allyl bromide | 75 |
| Butyl bromide | 63 |
| Data sourced from a study on the alkylation of ethyl acetoacetate. mdpi.com |
This data highlights the effectiveness of benzyl(triethyl)ammonium chloride in promoting C-alkylation reactions for a variety of alkylating agents. The use of phase-transfer catalysis in these reactions often leads to higher yields and selectivity compared to traditional methods. phasetransfercatalysis.com
Nucleophilic Substitution Reactions
O-Alkylation Reactions
O-alkylation, or etherification, is a broad class of reactions where an ether linkage (C-O-C) is formed. Phase-transfer catalysis using benzyl(triethyl)ammonium chloride is a well-established method for these transformations, particularly in reactions involving alkoxides or phenoxides. chemicalbook.combiomedres.us The catalyst transports the oxygen nucleophile from an aqueous or solid phase into an organic phase to react with an alkylating agent. biomedres.us
This method is not limited to phenols; alcohols can also be alkylated. In the synthesis of p-nitroanisole, for instance, a nucleophile (CH₃ONa) is generated from methanol (B129727) and sodium hydroxide. biomedres.us A phase-transfer catalyst like benzyl(triethyl)ammonium chloride then forms an ion pair (Q⁺CH₃O⁻) that is soluble in the organic phase, allowing it to react with the substrate. biomedres.us Studies have shown that liquid-liquid-liquid (L-L-L) PTC systems using benzyl(triethyl)ammonium chloride can offer 100% selectivity in the O-alkylation of substrates like m-cresol (B1676322) and 4-hydroxybiphenyl with benzyl chloride. researchgate.net
Table 4: Selective O-Alkylation Reactions using PTC
| Substrate | Alkylating Agent | Catalyst | Conditions | Product | Selectivity | Reference |
| m-Cresol | Benzyl Chloride | Benzyltriethylammonium chloride | 50°C, L-L-L PTC | 3-Benzyloxytoluene | 100% | researchgate.net |
| 4-Hydroxybiphenyl | Benzyl Chloride | Benzyltriethylammonium chloride | 50°C, L-L-L PTC | 1,1′-Biphenyl-4-(phenylmethoxy) | 100% | researchgate.net |
| Vanillin | Benzyl Chloride | Benzyltriethylammonium chloride | L-L-L PTC | 4-Benzyloxy-3-methoxybenzaldehyde | - | researchgate.net |
This table is interactive and can be sorted by clicking on the headers.
N-Alkylation Reactions
N-alkylation under phase-transfer catalysis is a versatile method for synthesizing substituted amines, amides, and nitrogen-containing heterocycles. chemicalbook.com Benzyl(triethyl)ammonium chloride facilitates the transfer of the deprotonated nitrogen species from the aqueous phase to the organic phase for subsequent alkylation. chemicalbook.comjetir.org
This technique has been successfully applied to the alkylation of hydantoins. nih.gov A study demonstrated the N-alkylation of various 5,5-disubstituted hydantoins with different alkylating agents in a biphasic system (dichloromethane/aqueous potassium hydroxide) using a PTC. The general procedure involves vigorous stirring of the hydantoin, alkylating agent, base, and catalyst until the reaction is complete, affording the N-alkylated products after purification. nih.gov This approach is valuable in the synthesis of fine chemicals and pharmaceutical intermediates. jetir.org
Table 5: PTC-Catalyzed N-Alkylation of Hydantoins
| Hydantoin Substrate | Alkylating Agent | Catalyst | Yield | Reference |
| 5,5-Dimethylhydantoin | Benzyl Bromide | TBAB | 95% | nih.gov |
| 5,5-Dimethylhydantoin | Ethyl Bromoacetate | TBAB | 93% | nih.gov |
| 5,5-Diphenylhydantoin | Benzyl Bromide | TBAB | 94% | nih.gov |
| 5,5-Diphenylhydantoin | Methyl Iodide | TBAB | 96% | nih.gov |
This table is interactive and can be sorted by clicking on the headers. Note: The cited study used TBAB (Tetrabutylammonium bromide), another common PTC, which functions by the same mechanism as Benzyl(triethyl)ammonium chloride.
S-Alkylation Reactions
The formation of thioethers (sulfides) through the alkylation of sulfur nucleophiles like thiols (mercaptans) is effectively catalyzed by benzyl(triethyl)ammonium chloride under PTC conditions. chemicalbook.com The catalyst transports the thiolate anion (RS⁻), formed by deprotonating a thiol with a base, from the aqueous phase into the organic phase to react with an alkyl halide. chemicalbook.comjetir.org
A clear example is the phase-transfer catalyzed alkylation of 2-mercapto-5-methyl-1H-benzimidazole. researchgate.net Using tetrabutylammonium (B224687) bromide as the catalyst in a solid/liquid system, the reaction with various organohalogen reagents resulted exclusively in S-monoalkylation, demonstrating the high selectivity of the PTC method for the more nucleophilic sulfur atom over the nitrogen atoms in the ring. researchgate.net More recent research has also explored the enantioselective S-alkylation of sulfenamides using chiral phase-transfer catalysts, further highlighting the utility of this strategy for constructing chiral sulfur centers. nih.gov
Table 6: PTC-Catalyzed S-Alkylation of 2-Mercapto-5-Methyl-1H-Benzimidazole
| Alkylating Agent | Product Type | Yield | Reference |
| Isopropyl Iodide | S-monoalkylation | 76% | researchgate.net |
| Benzyl Chloride | S-monoalkylation | 81% | researchgate.net |
| Ethyl Chloroacetate | S-monoalkylation | 64% | researchgate.net |
| 4-Methoxybenzyl Chloride | S-monoalkylation | 73% | researchgate.net |
This table is interactive and can be sorted by clicking on the headers. Note: The cited study used TBAB (Tetrabutylammonium bromide), another common PTC, which functions by the same mechanism as Benzyl(triethyl)ammonium chloride.
Cyanide and Fluoride (B91410) Nucleophilic Displacements
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and PTC has proven invaluable in this area. Benzyl(triethyl)ammonium hydrochloride and similar quaternary ammonium salts are instrumental in transferring anionic nucleophiles from an aqueous or solid phase into an organic phase where the alkyl halide substrate is dissolved.
In the case of cyanide displacement , the reaction of benzyl halides with aqueous cyanide solutions typically results in hydrolysis, yielding benzyl alcohols. However, in the presence of a phase-transfer catalyst, benzyl cyanides are formed exclusively. epa.gov The catalyst, Benzyl(triethyl)ammonium hydrochloride (BTEAC), transports the cyanide anion (CN⁻) from the aqueous phase to the organic phase, where it can react with the organic substrate, such as an alkyl halide, to produce the corresponding nitrile. mdpi.com An example is the synthesis of benzamidomethyl cyanide from the reaction of (benzamidomethyl)triethylammonium chloride with potassium cyanide in an aqueous medium. mdpi.com
Fluoride displacement presents unique challenges due to the high hydration energy and low solubility of fluoride salts in organic solvents. najah.edu While reagents like tetrabutylammonium fluoride (TBAF) can be used, they are often hydrated and basic, leading to side reactions. najah.edu Phase-transfer catalysis offers a method to introduce the fluoride anion into the organic phase for substitution reactions. nii.ac.jpresearchgate.net Amine/HF reagents, such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF), are often used as a source of nucleophilic fluoride under various conditions. nii.ac.jpresearchgate.netnih.gov The role of the PTC is to facilitate the transfer of the fluoride ion or a complex fluoride species to the organic phase to react with alkyl halides or sulfonates, thereby forming a C-F bond. nii.ac.jpnih.gov
Carbene-Generating Reactions
Phase-transfer catalysis is widely employed for reactions involving carbenes, which are highly reactive intermediates. biomedres.uschemicalbook.com BTEAC is particularly effective in reactions that generate dihalocarbenes.
Dichlorocyclopropanation of Alkenes
The addition of dichlorocarbene (B158193) (:CCl₂) to alkenes to form dichlorocyclopropanes is a classic application of phase-transfer catalysis. masterorganicchemistry.com Dichlorocarbene is typically generated in situ by the alpha-elimination of hydrogen chloride from chloroform (B151607) (CHCl₃) using a concentrated aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com
In a two-phase system (aqueous NaOH and an organic solution of the alkene and chloroform), BTEAC facilitates the reaction. The mechanism involves the transfer of hydroxide ions (OH⁻) into the organic phase or, more commonly, the extraction of a proton from the chloroform at the interface, forming the trichloromethanide anion (CCl₃⁻). The BTEAC cation pairs with this anion, forming [BTEA]⁺[CCl₃]⁻, which is soluble in the organic phase. This ion pair then eliminates a chloride ion to generate the highly reactive dichlorocarbene, which immediately adds to the alkene present in the organic phase in a stereospecific syn-addition. masterorganicchemistry.com
Table 1: Dichlorocyclopropanation of Alkenes via PTC This table illustrates the general reaction; specific yields depend on the substrate and precise conditions.
| Alkene Substrate | Reagents | Catalyst | Product |
|---|---|---|---|
| Cyclohexene | CHCl₃, 50% aq. NaOH | BTEAC | 7,7-Dichlorobicyclo[4.1.0]heptane |
| Styrene | CHCl₃, 50% aq. NaOH | BTEAC | 1,1-Dichloro-2-phenylcyclopropane |
Condensation Reactions
BTEAC serves as an efficient catalyst in several types of condensation reactions, which are crucial for forming carbon-carbon bonds.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a base. wikipedia.org Benzyl(triethyl)ammonium chloride has been successfully used as a catalyst for this reaction, often providing high yields of the α,β-unsaturated products under mild or even solvent-free conditions. cymitquimica.comresearchgate.net The catalyst facilitates the deprotonation of the active methylene compound by the base, transferring the resulting carbanion to the organic phase to react with the carbonyl compound. scientificlabs.co.uksigmaaldrich.com
One study demonstrated the efficacy of BTEAC in the condensation of various aldehydes with active methylene compounds, achieving high yields without a solvent. researchgate.net
Table 2: BTEAC-Catalyzed Knoevenagel Condensation Data synthesized from findings where BTEAC is used as a catalyst. Yields are representative of the high efficiency of this method.
| Aldehyde | Active Methylene Compound | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde (B42025) | Malononitrile | 2-Benzylidenemalononitrile | >90 |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | >85 |
Darzen Condensation
The Darzen condensation (or glycidic ester condensation) creates α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base. nih.gov Phase-transfer catalysis is an effective method for this reaction. crdeepjournal.orgresearchgate.net BTEAC can transfer the base (e.g., hydroxide) into the organic phase, which then deprotonates the α-haloester to form a carbanion. This carbanion attacks the carbonyl compound, and subsequent intramolecular nucleophilic substitution displaces the halide to form the epoxide ring. researchgate.net The use of PTC allows the reaction to proceed under milder conditions than traditionally required.
Wittig and Wittig-Horner Reactions
The Wittig and Wittig-Horner reactions are fundamental methods for synthesizing alkenes from carbonyl compounds. nih.govwikipedia.org The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium (B103445) ylide used in the Wittig reaction. wikipedia.org
Phase-transfer catalysis is particularly well-suited for the Wittig-Horner reaction. researchgate.netrsc.org In a biphasic system (e.g., aqueous NaOH and an organic solvent), BTEAC facilitates the transfer of hydroxide ions into the organic phase. The hydroxide then deprotonates the phosphonate ester, generating the phosphonate carbanion. This carbanion subsequently reacts with the aldehyde or ketone to form the alkene, typically with a high stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org The resulting water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. youtube.com
Oxidation Reactions
Benzyl(triethyl)ammonium hydrochloride serves as an effective phase-transfer catalyst (PTC) in various oxidation reactions, facilitating the reaction between an oxidant in an aqueous phase and a substrate in an organic phase. Its role is crucial in overcoming the immiscibility of the reactants, leading to enhanced reaction rates and yields.
Permanganate-Mediated Oxidations
Phase-transfer catalysis is a valuable method for employing potassium permanganate (B83412) (KMnO₄), a powerful and inexpensive oxidant, to react with substrates in organic solvents. orientjchem.org Benzyl(triethyl)ammonium chloride can transport the permanganate ion (MnO₄⁻) from the aqueous layer into the organic phase, enabling oxidation to occur.
A notable application is the improved oxidation of alkenes to cis-1,2-glycols. scielo.br Traditionally, the oxidation of internal olefins with aqueous basic potassium permanganate often results in poor yields. For instance, the oxidation of cis-cyclooctene yields only 7% of the corresponding diol under conventional conditions. scielo.br However, by employing benzyltriethylammonium chloride as a phase-transfer catalyst in a biphasic system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide), the yield can be significantly increased. scielo.br The catalyst ferries the permanganate ion into the organic phase, where it can efficiently react with the alkene. In a documented procedure, this PTC method improved the yield of cis-1,2-cyclooctanediol (B3120902) from cis-cyclooctene to 50%. scielo.br
The catalyst has also been investigated in the oxidation of aromatic hydrocarbons. researchgate.net In these reactions, the triethylbenzylammonium cation pairs with the permanganate anion, forming an ion pair that is soluble in the organic phase, thereby allowing for the oxidation of substrates like p-xylene. researchgate.net
Table 1: PTC Oxidation of cis-Cyclooctene to cis-1,2-Cyclooctanediol scielo.br
| Reactant | Oxidant | Catalyst | Solvent System | Temperature | Yield |
| cis-Cyclooctene | Potassium Permanganate (KMnO₄) | Benzyl(triethyl)ammonium chloride | Dichloromethane / 40% aq. NaOH | 0°C | 50% |
Molybdenum-Catalyzed Greener Oxidations
In the pursuit of more environmentally benign chemical processes, benzyl(triethyl)ammonium chloride has been utilized in greener oxidation reactions. researchgate.net Traditional oxidation methods often rely on hazardous and carcinogenic chromium compounds. researchgate.netnih.gov A greener alternative involves a molybdenum-based catalyst activated by aqueous hydrogen peroxide. researchgate.net
In this system, a catalyst is formed from sodium molybdate (B1676688). Benzyl(triethyl)ammonium chloride (BTEAC) acts as the phase-transfer agent, facilitating the interaction between the catalyst and the substrate. researchgate.net The process involves dissolving BTEAC in water, heating the solution, and then adding the molybdate solution to form the active catalytic species. researchgate.net This approach avoids the use of toxic heavy metals like chromium, aligning with the principles of green chemistry. researchgate.net
Reduction Reactions
Phase-transfer catalysis is also applicable to reduction reactions, particularly those using ionic reducing agents like sodium borohydride (B1222165), which have limited solubility in organic solvents where the substrates (e.g., ketones) are typically dissolved.
Borohydride Reductions of Ketones
Sodium borohydride (NaBH₄) is a mild and selective reducing agent widely used to convert ketones into secondary alcohols. scielo.brrsc.org However, its insolubility in many common organic solvents necessitates the use of protic solvents like methanol or ethanol. Phase-transfer catalysis presents a method to conduct these reductions in a biphasic system, allowing for the use of a wider range of organic solvents.
A phase-transfer catalyst such as benzyl(triethyl)ammonium hydrochloride facilitates the transfer of the borohydride anion (BH₄⁻) from the aqueous or solid phase into the organic phase. The quaternary ammonium cation [C₆H₅CH₂N(C₂H₅)₃]⁺ pairs with the BH₄⁻ anion, creating an ion pair that is soluble in the organic solvent. This ion pair can then react with the ketone dissolved in the organic phase, reducing it to the corresponding alcohol. This method can lead to high yields under mild conditions without the formation of significant byproducts. While various quaternary ammonium salts have been successfully used for this purpose, the principle remains the same: enhancing the availability of the reducing agent in the phase where the reaction occurs. rsc.org
Esterification and Transesterification Reactions
Benzyl(triethyl)ammonium chloride has demonstrated utility in catalytic systems for ester synthesis, a cornerstone of organic chemistry.
Potassium Phosphate/Benzyl(triethyl)ammonium Chloride Catalytic Systems
An efficient catalytic system for the transesterification of both aliphatic and aromatic esters has been developed using a combination of potassium phosphate (K₃PO₄) and benzyl(triethyl)ammonium chloride (BTEAC). rsc.org Transesterification is an equilibrium process where an ester is converted into another by exchanging the alkoxy group with an alcohol. rsc.org
This dual-catalyst system is effective for reactions with primary and secondary alcohols, affording the desired ester products in good to excellent yields. rsc.org In this system, the solid potassium phosphate acts as the base, while BTEAC functions as the phase-transfer catalyst, facilitating the reaction between the solid base, the alcohol, and the ester substrate, which may be in a liquid organic phase. This combination provides an effective and practical method for conducting transesterification under mild conditions. rsc.org
Etherification Reactions
Phase-transfer catalysis is a powerful method for the synthesis of ethers, particularly from phenols, which can be readily deprotonated to form nucleophilic phenoxides. Benzyl(triethyl)ammonium hydrochloride is effective in transporting the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with an alkylating agent.
The O-alkylation of phenols under phase-transfer conditions is a widely used synthetic transformation. While specific yield data for a broad range of phenols using Benzyl(triethyl)ammonium hydrochloride is not extensively tabulated in readily available literature, the general efficacy of quaternary ammonium salts in such reactions is well-documented. The catalytic activity is influenced by factors such as the structure of the catalyst and the specific reaction conditions. For instance, in the alkylation of phenol, the choice of the tetraalkylammonium cation has been shown to significantly impact the reaction rate, with a 663-fold increase in reactivity observed when moving from tetramethylammonium (B1211777) to tetra-n-octylammonium cations under PTC conditions. acs.orgnih.gov This highlights the importance of the catalyst's lipophilicity in extracting the phenoxide into the organic phase. acs.orgnih.gov
The following table provides representative yields for the etherification of phenols using quaternary ammonium salts as phase-transfer catalysts, illustrating the general utility of this class of catalysts for this transformation.
| Phenol Derivative | Alkylating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| Phenol | n-Butyl Bromide | Tetrabutylammonium Bromide (TBAB) | High |
| 2-Naphthol | Benzyl Bromide | TBAB | 95 |
| 4-Nitrophenol | Ethyl Bromoacetate | Tetrahexylammonium Bromide (THAB) | High |
| Hydantoin | Allyl Bromide | TBAB | 96 |
Friedel-Crafts Acylation Reactions (as an Antimony(V) Chloride Complex)
Benzyl(triethyl)ammonium hydrochloride can be combined with antimony(V) chloride to form a catalytic complex, [PhCH₂NEt₃]⁺[SbCl₆]⁻, which is an efficient catalyst for Friedel-Crafts acylation reactions. This method offers an alternative to the use of stoichiometric amounts of Lewis acids, which are traditionally required for these reactions. The complex catalyzes the acylation of various aromatic compounds with acyl chlorides, providing the corresponding ketones in good yields.
The catalytic system is particularly effective for the acylation of electron-rich aromatic compounds. The reaction proceeds smoothly under mild conditions, and the catalyst can be used in catalytic amounts.
| Arene | Acyl Chloride | Product | Yield (%) |
|---|---|---|---|
| Anisole | Benzoyl Chloride | 4-Methoxybenzophenone | 95 |
| Toluene | Benzoyl Chloride | 4-Methylbenzophenone | 92 |
| Benzene | Benzoyl Chloride | Benzophenone | 85 |
| Naphthalene | Acetyl Chloride | 1-Acetonaphthone | 88 |
Syn-Dichlorination of Alkenes (Organoselenium-Catalyzed Systems)
A significant application of Benzyl(triethyl)ammonium hydrochloride is its use as a chloride source in the catalytic, stereospecific syn-dichlorination of alkenes. nih.govnih.gov This reaction, which employs a selenium-based catalyst, overcomes the traditional anti-addition pathway observed in the electrophilic halogenation of alkenes. nih.govillinois.edu The system utilizes diphenyl diselenide as a pre-catalyst, an N-fluoropyridinium salt as an oxidant, and Benzyl(triethyl)ammonium chloride to provide the chloride ions. nih.govillinois.edu This methodology is applicable to a wide array of both cyclic and acyclic 1,2-disubstituted alkenes, affording the corresponding syn-dichlorides with high diastereoselectivity. nih.govnih.gov
| Alkene Substrate | Yield of Dichloride (%) | syn:anti Ratio |
|---|---|---|
| (E)-Stilbene | 94 | >99:1 |
| (Z)-Stilbene | 95 | >99:1 |
| Cyclohexene | 85 | >99:1 |
| (E)-Oct-4-ene | 88 | 98:2 |
| Indene | 91 | >99:1 |
| (E)-1-Phenylprop-1-ene | 89 | >99:1 |
Factors Governing Catalytic Performance
Influence of Interfacial Area and Agitation
In phase-transfer catalysis, the reaction occurs between species originating from two immiscible phases. The transfer of the catalyst-anion pair occurs at the interface between these phases. Consequently, the interfacial area available for this transfer is a critical parameter. Increasing the interfacial area generally enhances the rate of the phase-transfer step. mdpi.com
Role of Solvent Systems and Phase Properties
The choice of the organic solvent is crucial in phase-transfer catalysis as it influences multiple aspects of the reaction. catalysis.blog The solvent must be able to dissolve the organic substrate and the lipophilic catalyst-anion ion pair, while remaining immiscible with the aqueous phase.
The polarity of the solvent can significantly affect the reaction rate. catalysis.blogcatalysis.blog Polar aprotic solvents can enhance the reactivity of the nucleophile by solvating the cation of the ion pair more effectively than the anion, leading to a "naked" and more reactive anion. However, highly polar solvents may also increase the solubility of the catalyst in the aqueous phase, reducing its concentration in the organic phase where the reaction occurs. Nonpolar solvents, on the other hand, can favor the partitioning of the ion pair into the organic phase but may not be as effective at solvating the species to promote high reactivity. catalysis.blog
The properties of the two phases, such as their mutual solubility and interfacial tension, also play a role. Low interfacial tension, which can be influenced by the solvent and the catalyst itself, facilitates the formation of a fine emulsion with a large interfacial area upon agitation, thereby enhancing the rate of phase transfer. mdpi.com
Comparison with Other Quaternary Ammonium Salts and Traditional PTCs
Benzyl(triethyl)ammonium chloride (BTEAC), also known as TEBA or TEBAC, is a prominent member of the quaternary ammonium salt family used in phase-transfer catalysis. sigmaaldrich.comchembk.comnovainternational.netadpharmachem.com Its effectiveness is often benchmarked against other "quat" salts and traditional phase-transfer catalysts (PTCs). The performance of a quaternary ammonium salt in PTC is significantly influenced by the structure of the cation, particularly the size and nature of the alkyl groups attached to the nitrogen atom. These structural features dictate the catalyst's lipophilicity, which is crucial for its ability to transfer anionic reactants from an aqueous phase to an organic phase. phasetransfercatalysis.com
A key comparison can be made with Benzyltrimethylammonium (B79724) chloride (BTMAC). BTEAC generally offers different reactivity compared to BTMAC due to the substitution of three ethyl groups for the three methyl groups. BTMAC, with only 10 carbon atoms, has a highly accessible positive charge on the nitrogen atom, leading to the formation of tighter ion pairs. phasetransfercatalysis.com This characteristic means BTMAC rarely provides the highest reactivity in many PTC systems. phasetransfercatalysis.com In contrast, the larger ethyl groups in BTEAC can influence its solubility and interaction with the different phases, affecting reaction kinetics.
The lipophilicity, or the "organic character," of the catalyst is a critical factor. For a PTC to be effective, it must be soluble enough in the organic phase to transport the anion while also maintaining sufficient solubility in the aqueous phase to exchange anions. The benzyl group in BTEAC provides significant lipophilicity, making it an effective catalyst for a wide range of reactions. sudanchemical.com However, a potential side reaction with benzylated quats like BTEAC is the possibility of the benzyl group itself acting as an alkylating agent, which can lead to undesired byproducts, especially at higher temperatures.
When compared to other common PTCs like tetrabutylammonium salts, BTEAC is often noted for its combination of effectiveness and lower cost, making it a frequently used catalyst in both laboratory and industrial-scale organic synthesis. phasetransfercatalysis.comchemicalbook.com
Table 1: Comparison of Common Quaternary Ammonium PTCs
| Catalyst | Abbreviation | Key Structural Feature | General Application Note |
| Benzyl(triethyl)ammonium chloride | BTEAC / TEBA | Benzyl group, three ethyl groups | Widely used, versatile, cost-effective PTC for various organic syntheses. chemicalbook.comtcichemicals.com |
| Benzyltrimethylammonium chloride | BTMAC | Benzyl group, three methyl groups | Lower carbon count can lead to lower reactivity in some systems compared to BTEAC. phasetransfercatalysis.com |
| Tetrabutylammonium bromide | TBAB | Four butyl groups | Common general-purpose PTC with high lipophilicity. |
| Tetrabutylammonium iodide | TBAI | Four butyl groups, iodide anion | Often used as a PTC and as an electrolyte. tcichemicals.com |
Advanced Phase-Transfer Catalysis Architectures
To improve catalyst efficiency, recovery, and reusability, advanced PTC architectures have been developed. These systems often involve anchoring the active catalyst moiety to a solid support or incorporating it into a larger, more complex structure.
Supported and Immobilized Catalysts
Immobilizing a homogeneous catalyst like Benzyl(triethyl)ammonium chloride onto a solid support transforms it into a heterogeneous catalyst, which simplifies its separation from the reaction mixture post-reaction. Research has shown that BTEAC can be used to activate inorganic solid supports for organic reactions. For example, it has been successfully used to activate hydroxyapatite (B223615) and natural phosphate, enabling these materials to serve as solid supports for Knoevenagel and Claisen-Schmidt condensation reactions. sigmaaldrich.com This activation allows the reactions to proceed efficiently at room temperature and without the need for a solvent, highlighting a green chemistry approach. sigmaaldrich.com The BTEAC, in this role, facilitates the reaction at the solid-liquid interface, demonstrating a practical application of supported catalysis.
Polymeric and Heterogeneous PTC Systems
Benzyl(triethyl)ammonium chloride is also integral to the synthesis of polymers in heterogeneous systems. It functions as a lipophilic phase-transfer catalyst in polycondensation reactions to produce high-molecular-weight polymers under biphasic conditions. sudanchemical.com In these systems, monomers may be present in two immiscible phases (e.g., aqueous and organic). BTEAC facilitates the transport of a reactive species (like a phenoxide anion in the synthesis of polyethers) across the phase boundary to react with the monomer in the other phase. This catalytic action is crucial for achieving high degrees of polymerization. sudanchemical.com Its role as a curing accelerator for polymer polymerization, such as for epoxy resins and powder coatings, further underscores its utility in polymeric systems. chemicalbook.com
Table 2: Research Findings on BTEAC in Advanced PTC Architectures
| Application Area | System Type | Specific Use of BTEAC | Finding |
| Condensation Reactions | Supported Catalyst | Activation of hydroxyapatite and natural phosphate. sigmaaldrich.com | Enables Knoevenagel and Claisen-Schmidt condensations at room temperature without a solvent. sigmaaldrich.com |
| Polymer Synthesis | Heterogeneous PTC | Catalyst for polycondensation reactions in bi-phasic conditions. sudanchemical.com | Facilitates the formation of high molecular weight polymers. sudanchemical.com |
| Polymer Curing | Curing Accelerator | Used as an accelerator for polymer polymerization (e.g., epoxy resins). chemicalbook.com | Improves the curing process of various polymers. chemicalbook.com |
Temperature-Controlled Phase-Transfer Catalysis
Temperature-controlled or thermoregulated phase-transfer catalysis (TRPTC) represents a sophisticated strategy for enhancing catalyst recovery and reuse. The core principle of TRPTC involves using a catalyst that exhibits temperature-dependent solubility in the reaction phases. researchgate.net Typically, a thermoregulated catalyst is designed to be soluble in the reaction medium at an elevated temperature, allowing the reaction to proceed homogeneously with high efficiency. Upon cooling, the catalyst's solubility changes, causing it to precipitate or move into a separate phase, from which it can be easily recovered. researchgate.net This process often involves chemically modifying the catalyst with thermo-responsive polymers or ligands. researchgate.net
While Benzyl(triethyl)ammonium chloride is a versatile and widely applied PTC, its use within a specifically designed thermoregulated system is not extensively documented in scientific literature. The compound itself is noted to be stable under normal conditions but may decompose at high temperatures. adpharmachem.com One source mentions its application as a "phase change cold storage material," which relates to its thermal properties but is distinct from its catalytic function. chemicalbook.com The development of TRPTC systems has primarily focused on catalysts functionalized with specific thermo-responsive moieties, a modification not inherently present in the standard structure of Benzyl(triethyl)ammonium chloride.
Synthetic Methodologies for Benzyl Triethyl Ammonium Hydrochloride
Quaternization Reaction Pathways
The synthesis of Benzyl(triethyl)ammonium hydrochloride is a classic illustration of the Menshutkin reaction. wikipedia.org This reaction involves the alkylation of a tertiary amine, in this case, triethylamine (B128534), by an alkyl halide, specifically benzyl (B1604629) chloride. google.comgoogle.comoup.com The process is a second-order nucleophilic substitution (SN2) reaction where the nitrogen atom of the triethylamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion to form the quaternary ammonium (B1175870) salt. wikipedia.orgtue.nl The reaction is typically exothermic and its rate is dependent on the concentrations of both the amine and the alkyl halide. tue.nl
The general reaction is as follows: C₆H₅CH₂Cl (Benzyl Chloride) + N(C₂H₅)₃ (Triethylamine) → [C₆H₅CH₂N(C₂H₅)₃]⁺Cl⁻ (Benzyl(triethyl)ammonium hydrochloride)
This pathway is widely employed due to the availability of the starting materials and the directness of the route to the desired product. chemicalbook.com
The efficiency and purity of the final product are highly dependent on the careful optimization of reactant molar ratios and reaction conditions such as temperature and duration. While some procedures utilize equimolar amounts of triethylamine and benzyl chloride, research indicates that using a slight excess of the amine can be beneficial. chemicalbook.comchemicalbook.comresearchgate.net
Studies have shown that increasing the molar ratio of triethylamine to benzyl chloride (e.g., from 1.04:1 to 1.07:1) accelerates the removal of residual benzyl chloride, a toxic precursor. oup.comresearchgate.net This optimization is crucial for ensuring the purity and safety of the final compound. Patents for scaled-up processes suggest a molar ratio of triethylamine to benzyl chloride of up to 1.3:1 to drive the reaction to completion and obtain high yields. google.com Reaction temperatures are generally maintained between 60°C and 90°C, with reaction times typically ranging from 5 to 10 hours, depending on the solvent and scale. google.comgoogle.comchemicalbook.com
| Reactant Ratio (Triethylamine:Benzyl Chloride) | Temperature (°C) | Time (hours) | Key Outcome | Reference |
|---|---|---|---|---|
| 1:1 (molar) | 80°C | 5 | Yield of 76.3% in polydimethylsiloxane. | chemicalbook.com |
| 1:1 (molar) | 63-64°C (reflux) | 8 | Yield of 68.9% in acetone (B3395972). | chemicalbook.com |
| 1.07:1 (molar) | Not specified | > 0.75 | Faster removal of residual benzyl chloride in water. | oup.comresearchgate.net |
| Up to 1.3:1 (molar) | 75-90°C | 6-10 | High yield (up to 93%) and purity. | google.com |
| 1:1.25 to 1:1.35 (weight) | 60-66°C | 8-10 | High yield (86%) with reduced energy consumption. | google.com |
The choice of solvent is a critical parameter that influences reaction rate, product yield, purity, and the ease of product isolation. A variety of solvents have been investigated for the synthesis of Benzyl(triethyl)ammonium hydrochloride. The ideal solvent should effectively dissolve the reactants while having poor solubility for the product, facilitating its crystallization and separation. google.com
Acetone: The use of acetone as a single solvent is noted for its efficiency. It allows for a lower reaction temperature (60-66°C), which saves energy. google.com The resulting product has high purity and the process is simplified, as the acetone-based mother liquor can be recovered and recycled for subsequent batches, significantly reducing waste and production costs. google.com
Solvent Mixtures: A specific mixture of toluene, acetone, and dimethylformamide (DMF) in a 1:0.5:0.05 volume ratio has been patented for its ability to produce the product in the form of coarse crystals with high purity and yields reaching up to 93%. google.com Deviating from this specific ratio can result in lower yields or diminished product quality. The mother liquor from this process can also be reused for further preparations. google.com
Water: Demonstrating a greener chemistry approach, the synthesis has also been successfully carried out in water. oup.com
Other Solvents: Other solvents such as polydimethylsiloxane, ethanol, and dichloroethane have also been employed, yielding good results. chemicalbook.comprepchem.com However, the use of certain solvents like chlorinated hydrocarbons or dimethylformamide alone can sometimes lead to the formation of undesirable by-products or oily substances that are difficult to crystallize. google.com
| Solvent System | Advantages | Recovery/Recycling | Reference |
|---|---|---|---|
| Acetone (single) | Lower reaction temp, high yield (86%), high purity, reduced energy use. | Yes, solvent mother liquor can be recycled. | google.com |
| Toluene:Acetone:DMF (1:0.5:0.05) | High yield (up to 93%), high purity, coarse crystals for easy separation. | Yes, mother liquor can be worked up or reused. | google.com |
| Polydimethylsiloxane | Good yield (76.3%) and purity (99.4-99.5%). | Not specified. | chemicalbook.comprepchem.com |
| Water | Environmentally friendly ("green") solvent. | Not specified. | oup.com |
| Ethanol, Dichloroethane | Can produce similar yield and quality to other systems. | Not specified. | chemicalbook.com |
Process Efficiency and Scalability Considerations for Research Applications
For research applications, the efficiency and scalability of a synthetic process are paramount. Efficiency is typically evaluated based on chemical yield, reaction time, and the purity of the isolated product. The synthesis of Benzyl(triethyl)ammonium hydrochloride has been shown to have variable efficiency, with reported yields ranging from as low as 29-33% in some lab preparations to over 90% in optimized processes. google.comresearchgate.net
The scalability of the synthesis for research purposes depends on the simplicity and robustness of the procedure.
Simplicity and Efficiency: Methods using a single, easily removable solvent like acetone are highly advantageous for both bench-top and larger-scale research applications. google.com They offer moderate reaction conditions, high yields, and a straightforward workup, which includes the potential for solvent recycling, making the process more cost-effective and environmentally benign. google.com
Avoiding Inefficient Processes: Older methods reported in the literature have been noted for being inefficient for larger scales due to extremely long reaction times (up to 64 hours) or the use of hazardous solvents like ether, which pose safety risks. google.com
Reliability for High-Quality Material: The development of processes using specific solvent mixtures, such as toluene-acetone-DMF, was driven by the need to overcome issues like incomplete reactions and by-product formation seen in other systems. google.com This results in a more reliable and scalable process for obtaining high-purity, crystalline material, which is often a requirement for research applications where product quality is critical. The ability to produce coarse crystals simplifies filtration and handling compared to finely crystalline or oily products. google.com
Applications in Polymer and Materials Science Research
Role in Polymerization Processes
As a phase-transfer catalyst, Benzyl(triethyl)ammonium chloride facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic), which is crucial for the synthesis of various polymers. medchemexpress.com This capability allows it to enhance reaction rates, improve yields, and enable reactions that would otherwise be difficult to perform under standard conditions. chemicalbook.com
Benzyl(triethyl)ammonium chloride is utilized as a curing accelerator in the polymerization of polymers. chemicalbook.com It is particularly effective for powder coatings and epoxy resins, where it helps to speed up the cross-linking process, leading to the formation of the final hardened material. chemicalbook.com
The compound acts as a lipophilic phase-transfer catalyst in polycondensation reactions. sigmaaldrich.com This role is critical for synthesizing high molecular weight polymers under bi-phasic conditions, where the catalyst helps transfer the reacting species across the phase boundary, enabling the polymer chain to grow efficiently. sigmaaldrich.com
A notable application of Benzyl(triethyl)ammonium chloride is in the synthesis of "bioinspired" copolymers that structurally mimic DNA. These water-soluble copolymers are based on polystyrene and are synthesized through the free-radical copolymerization of vinylbenzyl thymine (B56734) (VBT) and an ionically-charged monomer, vinylbenzyl triethylammonium (B8662869) chloride (VBA). The resulting random, cationic, linear copolymers have a controlled composition.
When exposed to short-wavelength UV light, the thymine groups within the copolymer undergo dimerization. This photo-induced cross-linking reaction forms a network that renders the polymer less soluble in water, creating non-toxic and environmentally benign photo-resistant materials.
| Component | Role in Bioinspired Copolymer |
| Vinylbenzyl thymine (VBT) | The photoreactive monomer containing the thymine group that enables UV-induced cross-linking. |
| Vinylbenzyl triethylammonium chloride (VBA) | The ionically-charged comonomer that imparts water solubility to the copolymer chain. |
| Isopropanol | The solvent used during the copolymerization reaction, typically carried out at 65°C. |
| UV Light (254 nm) | The energy source that initiates the photodimerization of thymine groups, leading to curing and immobilization of the film. |
Benzyl(triethyl)ammonium chloride (TEBAC) serves as an efficient and inexpensive phase-transfer catalyst in the multicomponent synthesis of polyhydroquinoline derivatives. These fused heterocyclic compounds are of significant interest due to their wide range of biological activities. The synthesis is an environmentally benign, one-pot protocol that combines various reactants under solvent-free conditions.
The process typically involves the reaction of an arylaldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate. TEBAC facilitates the reaction, leading to excellent yields in short reaction times.
| Reactant | Role in Polyhydroquinoline Synthesis |
| Substituted Arylaldehydes | Provides the aryl group at the 4-position of the quinoline (B57606) ring. |
| Dimedone | A cyclic β-diketone that forms part of the heterocyclic ring structure. |
| Ethyl acetoacetate | A β-ketoester that contributes to the formation of the dihydropyridine (B1217469) ring. |
| Ammonium acetate | Acts as the nitrogen source for the quinoline ring. |
| Benzyl(triethyl)ammonium chloride (Catalyst) | Functions as a phase-transfer catalyst to facilitate the multicomponent condensation reaction. |
The synthesis of pyrimido[4,5-d]quinolines, another class of important heterocyclic compounds, is often achieved through one-pot, multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov While Benzyl(triethyl)ammonium chloride is a versatile catalyst for many such organic syntheses, specific literature detailing its use for this particular reaction is limited. Research in this area has documented the use of other catalysts, such as trityl chloride (TrCl), which has been shown to be an efficient neutral organocatalyst for this transformation under mild conditions. nih.gov
Material Modification and Functionalization
Beyond polymerization, Benzyl(triethyl)ammonium chloride is used for the modification and functionalization of material surfaces. It is applied to various surfaces to enhance adhesion properties, which is particularly beneficial in the formulation of advanced coatings and adhesives for industries such as automotive and construction. chemimpex.com Its role as a surfactant and its ability to interact at interfaces make it effective for altering surface characteristics to meet specific performance criteria. medchemexpress.com
Applications of Benzyl(triethyl)ammonium chloride in Scientific Research
Benzyl(triethyl)ammonium chloride, a quaternary ammonium salt, serves as a versatile compound in various fields of materials science and chemical synthesis. Its unique structure, combining a benzyl (B1604629) group with triethylammonium chloride, imparts properties that are leveraged in specialized research applications, from energy materials to environmental science. This article explores its specific uses in polymer and materials science research, as well as in the synthesis of advanced materials.
The utility of Benzyl(triethyl)ammonium chloride in polymer and materials science is notable, particularly in the development of functional membranes, the modification of natural clays (B1170129), and in the study of surfactant systems.
In the field of energy conversion, anion-exchange membranes (AEMs) are critical components of alkaline polymer electrolyte fuel cells. The chemical stability and performance of these membranes are largely dictated by the nature of the cationic functional groups. Research has explored various quaternary ammonium cations for this purpose. While direct studies on poly(vinylbenzyltriethylammonium) are not prevalent in the provided literature, extensive research on the closely related benzyltrimethylammonium (B79724) (BTM) functional group offers significant insights.
In a comparative study, radiation-grafted AEMs containing pendent benzyltrimethylammonium groups were synthesized and evaluated against membranes with benzylmethylimidazolium functionality. nih.gov The study aimed to create membranes with identical ion-exchange capacities (IECs) to allow for a direct comparison of their physical and electrochemical properties. nih.gov The results indicated that the conductivity of the AEMs is comparable between the two types of functional groups. nih.gov However, the fuel cell performance of the imidazolium-based membrane was significantly poorer due to in-situ degradation, highlighting the relative stability of the benzyl-quaternary ammonium structure under fuel cell operating conditions. nih.gov This suggests that benzyl-based quaternary ammonium cations like Benzyl(triethyl)ammonium chloride are promising candidates for creating more durable and efficient AEMs.
Benzyl(triethyl)ammonium chloride is effectively used as a cationic surfactant to modify the surface properties of inorganic clays like kaolinite (B1170537) and montmorillonite (B579905). chemimpex.comdaishangchem.comnih.gov This modification, known as organophilization, transforms the naturally hydrophilic clay surface into a more organophilic one, enhancing its ability to interact with and adsorb nonpolar organic molecules. nih.gov This is particularly useful for environmental applications such as the removal of organic pollutants from water.
In one study, natural kaolinite clay was modified using Benzyl(triethyl)ammonium chloride at concentrations relative to the clay's cation exchange capacity (CEC). chemimpex.comdaishangchem.com The successful intercalation of the surfactant into the clay layers was confirmed through various characterization techniques. chemimpex.comdaishangchem.com X-ray diffraction (XRD) analysis showed an increase in the basal spacing of the clay, indicating that the surfactant molecules had entered the interlayer space. chemimpex.comdaishangchem.com
Key findings from the modification of kaolinite with Benzyl(triethyl)ammonium chloride are summarized below:
| Property | Natural Kaolinite | Organo-Modified Kaolinite | Citation |
| Basal Spacing (d001) | 7.12 Å | 7.20 - 7.34 Å | chemimpex.comdaishangchem.com |
| Surface Area (BET) | 25.34 m²/g | 5.90 - 13.11 m²/g | chemimpex.comdaishangchem.com |
| Morphology (SEM) | Good dispersion | Slight agglomeration | chemimpex.com |
The increase in basal spacing confirms the intercalation of the Benzyl(triethyl)ammonium cations. chemimpex.comdaishangchem.com The significant decrease in surface area is attributed to the filling of the clay's porous structure by the large organic cations. chemimpex.comdaishangchem.com Such modifications improve the properties of natural clays for various industrial applications. daishangchem.com Similar studies on montmorillonite clay also demonstrated effective adsorption of Benzyl(triethyl)ammonium cations, reaching the clay's cation exchange capacity at low ionic strengths. nih.gov
Benzyl(triethyl)ammonium chloride is classified as a surfactant. chemicalbook.commedchemexpress.com Surfactants are amphiphilic molecules that can self-assemble in solution to form various structures, including spherical and cylindrical (worm-like) micelles. rsc.org These worm-like micellar networks can impart significant viscoelasticity to fluids, a property that is valuable in applications ranging from oil recovery to personal care products. rsc.orgnih.gov
The rheological, or flow, properties of these fluids are of primary interest. rsc.org The transition from individual surfactant molecules to entangled networks of worm-like micelles can lead to a dramatic increase in viscosity. rsc.org While the literature extensively covers the formation of worm-like micelles using other cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), specific studies detailing the use of Benzyl(triethyl)ammonium chloride to form and control the rheology of such systems are not prominent in the search results. nih.gov However, as a quaternary ammonium salt, it shares characteristics with compounds known to act as co-surfactants or salts that can influence micellar growth. nih.gov For example, salts are known to promote the growth of micelles, affecting fluid viscosity. nih.gov
Benzyl(triethyl)ammonium chloride is a key compound in the field of advanced materials synthesis, primarily due to its role as a phase transfer catalyst (PTC) and its classification as an ionic liquid (IL). chemimpex.comdaishangchem.comchemicalbook.com
Ionic liquids are salts with melting points below 100 °C, and they are considered "green" solvents due to their low vapor pressure. chemicalbook.com Quaternary ammonium salts, such as Benzyl(triethyl)ammonium chloride, are a well-known class of ILs. daishangchem.com Its utility is also noted in the preparation of other ionic liquids. chemimpex.com
As a phase transfer catalyst, Benzyl(triethyl)ammonium chloride facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemimpex.comchemicalbook.com The Benzyl(triethyl)ammonium cation can form an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. chemicalbook.com This "phase transfer" dramatically increases reaction rates and yields, allowing many reactions to proceed under milder conditions. chemicalbook.comrsc.org This catalytic activity is harnessed in numerous organic synthesis applications, including nucleophilic substitutions and the synthesis of polymers and other specialty chemicals. chemicalbook.comrsc.org
Furthermore, its role extends to being a template agent for molecular sieves, an organic electrolyte in the electronics industry, and a component in phase change materials for thermal energy storage. chemicalbook.com The synthesis of Benzyl(triethyl)ammonium chloride itself is straightforward, typically involving a quaternized addition reaction between triethylamine (B128534) and benzyl chloride, making it an accessible and cost-effective choice for these applications. chemicalbook.comgoogle.com
Mechanistic and Theoretical Investigations of Benzyl Triethyl Ammonium Hydrochloride Systems
Computational Chemistry Approaches
Computational chemistry provides powerful tools to elucidate the complex interactions and reaction pathways in phase-transfer catalysis. While specific studies centered on benzyl(triethyl)ammonium hydrochloride are sparse, research on analogous quaternary ammonium (B1175870) salts offers significant insights.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of phase-transfer catalysis, DFT is employed to map out reaction energy profiles, determine the structures of transition states, and calculate the energies of intermediates.
For a typical nucleophilic substitution reaction catalyzed by a quaternary ammonium salt like benzyl(triethyl)ammonium chloride, DFT studies on related systems help in understanding the key steps: anion exchange, ion-pair formation, and the subsequent reaction with the organic substrate. nih.gov Theoretical calculations can clarify the role of the catalyst's structure, including the influence of the benzyl (B1604629) and triethyl groups on its catalytic efficiency. nih.gov Studies on similar catalysts have shown that the reaction proceeds through a transition state where the catalyst's cation interacts with both the incoming nucleophile and the leaving group. The calculated energy barriers for these steps provide a quantitative measure of the reaction rate. rsc.org
Table 1: Illustrative DFT-Calculated Energy Barriers for a Model SN2 Reaction Catalyzed by a Quaternary Ammonium Salt (Note: This data is representative of typical findings for quaternary ammonium catalysts and not specific to benzyl(triethyl)ammonium hydrochloride.)
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Anion Exchange | Exchange of the catalyst's original anion with the reacting nucleophile at the phase interface. | 5 - 10 |
| Ion-Pair Extraction | Transfer of the catalyst-nucleophile ion pair from the aqueous to the organic phase. | 2 - 7 |
| Nucleophilic Attack | The rate-determining nucleophilic attack on the substrate in the organic phase. | 15 - 25 |
Molecular Modeling of Catalytic Interactions
Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of the catalyst and its interactions with the solvent and reactants at the phase interface. nih.gov These models can simulate the movement of the quaternary ammonium salt between the aqueous and organic phases, a crucial aspect of its catalytic cycle. rsc.org
For a catalyst like benzyl(triethyl)ammonium chloride, molecular modeling can reveal how the lipophilicity and structure of the cation influence its solubility in the organic phase and its ability to transport the nucleophile. nih.gov Simulations can also model the formation of the ion pair between the benzyl(triethyl)ammonium cation and the reacting anion, showing how the "nakedness" of the anion in the organic phase enhances its reactivity. nih.gov
Kinetic Studies of Reactions Involving Benzyl(triethyl)ammonium Hydrochloride
Kinetic studies are fundamental to understanding the mechanism of phase-transfer catalyzed reactions. They involve measuring reaction rates under various conditions to determine the reaction order with respect to each reactant and the catalyst, as well as the activation parameters.
Table 2: Representative Kinetic Data for a Phase-Transfer Catalyzed Nucleophilic Substitution (Note: This data is illustrative for a typical PTC system and not specific to benzyl(triethyl)ammonium hydrochloride.)
| Parameter | Value | Significance |
|---|---|---|
| Reaction Order in Substrate | 1 | Indicates a unimolecular reaction of the substrate in the rate-determining step. |
| Reaction Order in Catalyst | 1 | Suggests the catalyst is directly involved in the rate-determining step. |
| Apparent Activation Energy (Ea) | 60 - 80 kJ/mol | Provides insight into the temperature sensitivity of the reaction rate. researchgate.net |
| Pre-exponential Factor (A) | 108 - 1010 s-1 | Relates to the frequency of collisions with the correct orientation. |
Investigation of Electron Transfer and Ionic Interactions
The primary role of benzyl(triethyl)ammonium chloride in phase-transfer catalysis is to facilitate the transfer of anions between phases through strong ionic interactions. The large, lipophilic benzyl(triethyl)ammonium cation forms a relatively loose ion pair with the anion in the organic phase. nih.gov This is because the charge of the cation is shielded by the bulky alkyl and benzyl groups, leading to a weak electrostatic interaction with the anion. nih.gov Consequently, the anion is "naked" and highly reactive in the non-polar organic solvent. nih.gov
While direct electron transfer is not the primary mechanism in most standard phase-transfer catalyzed reactions like nucleophilic substitutions, there are specialized systems where electron transfer can be facilitated by quaternary ammonium salts. In these cases, the catalyst can assist in moving a reducing or oxidizing agent into the organic phase. rsc.org For instance, certain redox-active catalysts can exhibit enhanced electron transfer capabilities. rsc.org However, for typical applications of benzyl(triethyl)ammonium chloride, the dominant interactions are ionic. The formation of a complex between the quaternary ammonium cation and the anion is a key step, and the stability and reactivity of this complex are central to the catalytic process. acs.org
Analytical Methodologies for Research on Benzyl Triethyl Ammonium Hydrochloride
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of benzyl(triethyl)ammonium hydrochloride and its related impurities. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-pressure liquid chromatography (UHPLC), are particularly prominent.
High-performance liquid chromatography (HPLC) is a widely applied technique for assessing the purity of benzyl(triethyl)ammonium hydrochloride, often abbreviated as TEBA, and for identifying and quantifying its process-related impurities. A critical aspect of quality control is the monitoring of residual reactants and by-products from its synthesis, which typically involves the quaternization of triethylamine (B128534) with benzyl (B1604629) chloride. Common impurities can include unreacted benzyl chloride, as well as benzaldehyde (B42025) and benzyl alcohol which may form through secondary reactions. chromatographyonline.comresearchgate.netrsc.org
A specific HPLC method has been developed for the simultaneous determination of TEBA and these key impurities. chromatographyonline.comresearchgate.net The separation is often challenging due to the quaternary nature of TEBA, which can lead to strong interactions with the stationary phase. The control of the silanophilic contribution to the retention of TEBA is crucial for achieving good separation. chromatographyonline.com This is typically managed through careful selection of the stationary phase, mobile phase composition, and pH. For instance, a cyano column can be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. chromatographyonline.com The choice and concentration of the buffer, such as sodium acetate, ammonium (B1175870) acetate, or sodium formate, significantly influence the retention behavior of the quaternary compound. chromatographyonline.comresearchgate.net
A reverse-phase (RP) HPLC method offers a simpler approach, utilizing a mobile phase of acetonitrile, water, and an acid like phosphoric acid. nih.gov For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with a volatile acid such as formic acid. nih.gov These HPLC methods are not only suitable for routine purity testing but can also be scaled up for the isolation of impurities for further characterization. nih.gov
Detailed Research Findings for HPLC Analysis: A study focused on the analysis of TEBA and its impurities (benzyl chloride, benzaldehyde, and benzyl alcohol) utilized a cyano column. The method demonstrated good separation and quantification capabilities for these compounds in a 50% aqueous solution of TEBA. chromatographyonline.comresearchgate.net The relative standard deviation (RSD) for the analysis of TEBA and benzyl alcohol was found to be 0.8% and 0.3%, respectively, indicating good precision. chromatographyonline.com The method was also successfully applied to monitor the synthesis of TEBA, allowing for the optimization of reaction conditions to minimize impurities. researchgate.net
Table 1: HPLC Method for Purity and Impurity Profiling of Benzyl(triethyl)ammonium Hydrochloride
| Parameter | Condition |
| Stationary Phase | Cyano Column |
| Mobile Phase | 55% Sodium Acetate (0.025–0.035M, pH 7) and 45% Acetonitrile |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm (for Benzyl Chloride and Benzaldehyde) and 210 nm (for TEBA and Benzyl Alcohol) |
| Analytes | Benzyl(triethyl)ammonium hydrochloride (TEBA), Benzyl Chloride, Benzaldehyde, Benzyl Alcohol |
| Data sourced from a study on the analysis of residual products in Triethylbenzylammonium Chloride by HPLC. chromatographyonline.comresearchgate.net |
Ultra-high-pressure liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. Transferring an existing HPLC method to a UHPLC system can enhance laboratory efficiency. This process, however, is not always straightforward and requires careful consideration of several instrumental parameters to ensure that the separation performance is maintained or improved. ekb.eg
The primary principle in method transfer is to maintain the same selectivity and resolution while shortening the run time. This is typically achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. When transferring a method, it is crucial to adjust parameters such as the gradient delay volume, column temperature, and injection volume. ekb.eg The gradient delay volume, which is the volume from the point of solvent mixing to the head of the column, can vary significantly between different HPLC and UHPLC systems and can impact the retention times and resolution of early-eluting peaks. chromatographyonline.com
For quaternary ammonium compounds like benzyl(triethyl)ammonium hydrochloride, the use of smaller particle columns (e.g., 3 µm) is available for fast UPLC applications, suggesting the feasibility of method transfer. nih.gov A systematic approach to method transfer involves calculating the new conditions based on the geometries of the original and the new columns and instruments. However, phenomena such as frictional heating, which can occur at the high pressures generated in UHPLC, may lead to unexpected changes in selectivity and retention. ekb.eg Therefore, a thorough validation of the transferred method is essential.
Detailed Research Findings for UHPLC Method Transfer: Research on method transfer from HPLC to UHPLC highlights the importance of matching the gradient delay volume of the original system. This can be achieved through hardware modifications or by adjusting the initial isocratic hold time in the gradient program. ekb.eg It has been demonstrated that by systematically addressing these parameters, a successful transfer of methods for a wide range of compounds can be achieved with little to no need for re-validation. ekb.eg While specific studies on the UHPLC method transfer for benzyl(triethyl)ammonium hydrochloride are not extensively detailed in the public domain, the general principles and successful transfer of methods for other ionic compounds provide a strong basis for its application.
Table 2: Key Considerations for HPLC to UHPLC Method Transfer
| Parameter | Consideration for Transfer | Rationale |
| Column Dimensions | Scale down length and internal diameter; use smaller particle size (e.g., <2 µm) | To achieve faster analysis and higher efficiency. |
| Flow Rate | Scale proportionally to the change in column dimensions | To maintain linear velocity and separation performance. |
| Injection Volume | Scale down to prevent column overload and peak distortion | To match the smaller column volume. |
| Gradient Profile | Adjust gradient time and slope to maintain resolution | To compensate for the smaller column volume and different system delay volume. |
| System Dwell Volume | Characterize and compensate for differences between systems | To ensure accurate reproduction of the original separation, especially for early eluting peaks. |
| This table is a summary of general principles for method transfer from HPLC to UHPLC. ekb.eg |
Electrophoretic Techniques
Electrophoretic techniques provide an alternative approach for the analysis of ionic species like benzyl(triethyl)ammonium hydrochloride, offering high separation efficiency and low sample consumption.
Capillary electrophoresis (CE) is a powerful technique for the separation and determination of charged analytes. For benzyl(triethyl)ammonium hydrochloride (BTEAC), CE is particularly useful for its analysis in complex organic or polymeric matrices, where direct analysis by other methods might be challenging. chemicalbook.com
The method typically involves an extraction step to transfer the BTEAC from the organic matrix into an aqueous buffer solution, which is then analyzed by CE. Sonication can be employed to enhance the extraction efficiency. chemicalbook.com The separation in CE is based on the differential migration of ions in an electric field within a narrow fused-silica capillary. The separation can be optimized by adjusting the composition and pH of the background electrolyte (BGE). For the analysis of the cationic BTEAC, a simple phosphate (B84403) buffer at a slightly acidic pH can provide rapid and efficient separation. chemicalbook.com Detection is commonly performed using a UV detector.
Detailed Research Findings for Capillary Electrophoresis: A study on the determination of BTEAC in polymeric media demonstrated the successful application of CE. chemicalbook.com The method involved extracting BTEAC from the organic sample with a 20 mM sodium phosphate solution, aided by sonication. The CE separation was achieved in under 6 minutes using a 20 mM sodium phosphate buffer at pH 5.0. chemicalbook.com The method showed good recovery (above 92%) and a detection limit of 5 mg L⁻¹. chemicalbook.com This demonstrates that CE is a simple, fast, and cost-effective method suitable for quality control in industrial settings. chemicalbook.com
Table 3: Capillary Electrophoresis Method for Benzyl(triethyl)ammonium Hydrochloride in Polymeric Media
| Parameter | Condition |
| Extraction Solvent | 20 mM Sodium Phosphate Solution |
| Extraction Aid | Sonication |
| Background Electrolyte | 20 mM Sodium Phosphate Buffer (pH 5.0) |
| Separation Time | < 6 minutes |
| Detection | UV Absorbance |
| Detection Limit | 5 mg L⁻¹ |
| Recovery | > 92% |
| Data sourced from a study on the determination of benzyltriethyl ammonium chloride from polymeric media by capillary electrophoresis. chemicalbook.com |
Spectroscopic Characterization (for Reaction Products or Derived Materials)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of benzyl(triethyl)ammonium hydrochloride and materials derived from it.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of benzyl(triethyl)ammonium hydrochloride and its reaction products or derived materials, such as polymers. The technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
For benzyl(triethyl)ammonium hydrochloride itself, the FTIR spectrum will show characteristic peaks corresponding to the vibrations of the aromatic ring, the alkyl chains of the triethyl group, and the C-N bond of the quaternary ammonium group. nih.gov When benzyl(triethyl)ammonium hydrochloride is used as a phase-transfer catalyst or incorporated into a polymer, FTIR can be used to monitor the reaction progress or to confirm the structure of the final product. specac.com
For example, in the synthesis of copolymers containing a vinylbenzyl triethylammonium (B8662869) chloride moiety, FTIR can be used to follow the polymerization process and to characterize the resulting polymer structure. specac.com Changes in the intensity or position of specific IR bands, such as those associated with the vinyl group or the aromatic ring, can provide evidence of the reaction.
Detailed Research Findings for FTIR Spectroscopy: Research on copolymers of 4-vinylbenzyl thymine (B56734) (VBT) and 4-vinylbenzyl triethyl ammonium chloride (VBA) utilized grazing-angle specular-reflectance FT-IR spectroscopy to study the photo-induced immobilization of these polymers. specac.com As the crosslinking reaction proceeded upon UV irradiation, changes in the vibrational frequencies of the copolymer network were observed, confirming the structural modifications. specac.com Although this study focuses on a related compound, the principles of using FTIR to characterize polymers containing the benzyltriethylammonium moiety are directly applicable. The FTIR spectrum of pure benzyl(triethyl)ammonium chloride shows characteristic absorption bands that can be used for its identification. nih.gov
Table 4: General FTIR Peak Assignments for Benzyl(triethyl)ammonium-like Structures
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 3000-2850 | Aliphatic C-H stretching (from ethyl groups) |
| ~1600, ~1495, ~1450 | Aromatic C=C stretching |
| ~1460 | CH₂ bending |
| ~1390 | CH₃ bending |
| ~1060 | C-N stretching |
| 800-690 | Aromatic C-H out-of-plane bending |
| This table represents typical peak assignments for compounds containing benzyl and triethylammonium groups and is based on general spectroscopic principles and data from related compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Benzyl(triethyl)ammonium hydrochloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the ethyl and benzyl groups within the molecule. In a typical ¹H NMR spectrum recorded in Deuterium Oxide (D₂O), the protons of the triethylammonium group and the benzyl group are clearly distinguishable. researchgate.net Spectra recorded in Chloroform-d (CDCl₃) also show characteristic peaks. chemicalbook.com The ethyl protons typically appear as a triplet corresponding to the methyl (–CH₃) groups and a quartet for the methylene (B1212753) (–CH₂–) groups, a result of spin-spin coupling. The protons of the benzyl group, including the phenyl ring and the benzylic methylene bridge (–CH₂–), appear in the aromatic and downfield regions of the spectrum, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. chemicalbook.com The spectrum shows distinct resonances for the methyl and methylene carbons of the ethyl groups, the benzylic methylene carbon, and the carbons of the phenyl ring. The chemical shifts provide insight into the electronic environment of each carbon atom. nih.gov
Table 1: Representative NMR Data for Benzyl(triethyl)ammonium hydrochloride Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.
| Group | Nucleus | Chemical Shift (ppm) Range | Multiplicity |
| Ethyl (CH₃) | ¹H | ~1.3 - 1.5 | Triplet |
| Ethyl (CH₂) | ¹H | ~3.3 - 3.5 | Quartet |
| Benzyl (CH₂) | ¹H | ~4.5 - 4.7 | Singlet |
| Benzyl (Phenyl) | ¹H | ~7.4 - 7.6 | Multiplet |
| Ethyl (CH₃) | ¹³C | ~7 - 9 | - |
| Ethyl (CH₂) | ¹³C | ~52 - 54 | - |
| Benzyl (CH₂) | ¹³C | ~60 - 62 | - |
| Benzyl (Phenyl) | ¹³C | ~128 - 134 | - |
Mass Spectrometry (MS)
Mass spectrometry (MS) is utilized to determine the mass-to-charge ratio (m/z) of the Benzyl(triethyl)ammonium cation and to study its fragmentation patterns, confirming its molecular weight and structural integrity. massbank.jp For analysis via High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), the mobile phase composition is critical; for instance, volatile acids like formic acid are used instead of non-volatile ones like phosphoric acid to ensure compatibility with the MS detector. sielc.com
The mass spectrum of the parent cation, Benzyl(triethyl)ammonium, would show a molecular ion peak corresponding to its mass. A common and significant fragmentation pathway for benzylammonium compounds involves the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This fragmentation is a characteristic feature observed in the mass spectra of related compounds like benzyltrimethylammonium (B79724) chloride. chemicalbook.com
Other Analytical Methods for Material Characterization
Beyond structural elucidation, other analytical methods are employed to characterize the bulk and surface properties of materials synthesized with or containing Benzyl(triethyl)ammonium hydrochloride.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystallographic structure of solid materials. units.it For Benzyl(triethyl)ammonium hydrochloride, XRD analysis provides definitive information on its crystal lattice, including the unit cell dimensions and space group symmetry. This data serves as a unique "fingerprint" for its solid-state form. units.it
Research findings have successfully determined the crystal structure of Benzyl(triethyl)ammonium chloride from single-crystal XRD data. nih.gov These studies reveal key crystallographic parameters that define its three-dimensional arrangement in the solid state.
Table 2: Crystallographic Data for Benzyl(triethyl)ammonium Hydrochloride Source: Crystallography Open Database (COD) nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 7.9943 |
| b (Å) | 12.4491 |
| c (Å) | 12.9791 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a microscopy technique used to analyze the surface topography and morphology of solid materials at high resolution. researchgate.net While not typically used to image the molecule itself, SEM is crucial for characterizing materials where Benzyl(triethyl)ammonium hydrochloride acts as a component, template, or modifier. For example, in the synthesis of polymers or dendrimers, SEM can provide a deeper understanding of the surface features of the resulting materials. researchgate.net In studies of liposomes or other vesicular systems, a variation known as Environmental Scanning Electron Microscopy (ESEM) can be used to image wet samples without extensive preparation, revealing their shape and structure. nih.gov
Brunauer-Emmett-Teller (BET) Nitrogen Adsorption-Desorption Analysis
The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area and porosity of solid and powdered materials. measurlabs.comyoutube.com The analysis involves the physical adsorption of an inert gas, typically nitrogen, onto the material's surface at low temperatures. youtube.com
This method is particularly relevant when Benzyl(triethyl)ammonium hydrochloride is used in the synthesis of porous materials, such as catalysts or molecularly imprinted polymers (MIPs). The BET data can reveal how the use of this compound influences the final material's surface properties. For instance, in MIPs, a higher specific surface area compared to control polymers can indicate the successful formation of recognition cavities, potentially leading to a higher binding capacity. researchgate.net The shape of the nitrogen adsorption-desorption isotherm provides additional information, with a type-IV isotherm suggesting a mesoporous structure. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing electrochemical systems and interfacial phenomena. nih.gov It is used to analyze the properties of an electrode-electrolyte interface by applying a small amplitude AC potential and measuring the resulting current response over a wide range of frequencies. jecst.org
A significant application of EIS in relation to Benzyl(triethyl)ammonium hydrochloride is in the study of its properties as a corrosion inhibitor. Research has shown its effectiveness in protecting carbon steel in acidic environments like 1.0 M HCl solution. aip.orgaip.orgresearchgate.net EIS measurements, typically conducted over a frequency range from 100 kHz down to 0.01 Hz, can quantify the inhibition efficiency. researchgate.net The results demonstrate that as the concentration of Benzyl(triethyl)ammonium hydrochloride increases, the polarization resistance (a measure of corrosion resistance) increases, while the double-layer capacitance at the metal/solution interface decreases. aip.orgresearchgate.net This behavior is consistent with the formation of an adsorptive protective layer on the steel surface, with an inhibition efficiency reaching up to 65% at a 10 mM concentration. aip.orgaip.org The inhibition process has been found to follow the Langmuir adsorption isotherm model. aip.orgresearchgate.net
Table 3: EIS Parameters for Carbon Steel in 1.0 M HCl with Benzyl(triethyl)ammonium Hydrochloride (BTC) Data derived from studies by M.S. et al. aip.orgresearchgate.net
| BTC Concentration (mM) | Polarization Resistance (Rₚ) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | Increases with concentration | Decreases with concentration | 0 |
| 2 | Increases with concentration | Decreases with concentration | Increases with concentration |
| 4 | Increases with concentration | Decreases with concentration | Increases with concentration |
| 6 | Increases with concentration | Decreases with concentration | Increases with concentration |
| 8 | Increases with concentration | Decreases with concentration | Increases with concentration |
| 10 | Increases with concentration | Decreases with concentration | ~65 |
Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) for Research on Benzyl(triethyl)ammonium Hydrochloride
Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are powerful thermal analysis techniques utilized to characterize the physical and mechanical properties of materials. In the context of Benzyl(triethyl)ammonium hydrochloride, these methods provide valuable insights into its thermal transitions and its influence on the properties of polymeric systems in which it is incorporated.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely employed to determine the thermal properties of materials, such as melting point, glass transition temperature, and heats of reaction.
Detailed Research Findings:
For Benzyl(triethyl)ammonium hydrochloride, a key thermal property identified through DSC is its melting point. The compound exhibits a melting point in the range of 190-192 °C, at which it also begins to decompose. This thermal event is observable as an endothermic peak in a DSC thermogram. The flash point of Benzyl(triethyl)ammonium chloride has been noted to be greater than 275 °C.
In addition to characterizing the pure compound, DSC is instrumental in studying the curing behavior of thermosetting resins, such as epoxies, where Benzyl(triethyl)ammonium chloride is used as a catalyst or curing agent. bohrium.comcnrs.frhitachi-hightech.com In such studies, DSC scans reveal exothermic peaks corresponding to the heat released during the curing reaction. The temperature at which these peaks occur and the total heat of reaction provide critical information about the curing process, including the cure temperature and the degree of cure. For instance, the curing of epoxy resins initiated by Benzyl(triethyl)ammonium chloride can be monitored by observing the exothermic heat flow as a function of temperature. bohrium.com
DSC can also be used to determine the glass transition temperature (Tg) of cured polymer networks. The Tg is a critical parameter that indicates the temperature at which a material transitions from a rigid, glassy state to a more flexible, rubbery state. This is particularly important in applications where the material's mechanical properties at different temperatures are a concern. tainstruments.com
Here is an interactive data table summarizing the key thermal properties of Benzyl(triethyl)ammonium hydrochloride:
| Property | Value | Analytical Method |
| Melting Point | 190-192 °C (decomposes) | DSC |
| Flash Point | >275 °C | - |
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), loss modulus (E"), and tan delta (δ) are determined. The storage modulus represents the elastic response and stiffness of the material, the loss modulus represents the viscous response or energy dissipation, and tan delta is the ratio of the loss modulus to the storage modulus, providing a measure of damping. tainstruments.com
Detailed Research Findings:
While research focusing solely on the DMA of pure Benzyl(triethyl)ammonium hydrochloride is limited, its effect on the mechanical properties of polymer composites has been investigated. A notable study by Wang et al. (2021) explored the use of Benzyl(triethyl)ammonium chloride (BTEAC) as a catalyst in the synthesis of a lignin-based epoxy resin. The resulting composite materials were analyzed using DMA to evaluate their thermomechanical properties. mdpi.com
The study compared the properties of the epoxy resin catalyzed with BTEAC to one catalyzed with 4-(dimethylamino)pyridine (DMAP). The DMA results indicated that the BTEAC-catalyzed lignin (B12514952) epoxide resin exhibited specific mechanical characteristics. The storage modulus, which is a measure of the material's stiffness, was evaluated at various temperatures. The glass transition temperature (Tg), determined from the peak of the tan δ curve, is a key indicator of the material's thermal stability and useable temperature range. mdpi.com
The following interactive data table presents selected DMA findings from the study by Wang et al. (2021) for a composite resin containing a BTEAC-catalyzed lignin epoxide. mdpi.com
| Material | Storage Modulus at 25 °C (MPa) | Glass Transition Temperature (Tg) (°C) |
| BTEAC-lignin epoxide/BADGE (20/80) | 3985 | 115.8 |
| BTEAC-lignin epoxide/BADGE (40/60) | 4123 | 120.3 |
| BTEAC-lignin epoxide/BADGE (60/40) | 4350 | 125.1 |
| BTEAC-lignin epoxide/BADGE (80/20) | 4512 | 130.5 |
Data adapted from Wang et al. (2021). BADGE refers to bisphenol A diglycidyl ether.
These findings demonstrate the utility of DMA in characterizing the mechanical performance of materials incorporating Benzyl(triethyl)ammonium chloride. The storage modulus values indicate the stiffness of the composites, while the glass transition temperatures provide insight into their operational temperature limits. mdpi.com
Green Chemistry Initiatives Utilizing Benzyl Triethyl Ammonium Hydrochloride
Development of Environmentally Benign Reaction Conditions
A core principle of green chemistry is the use of safer solvents, with water being the most desirable choice due to its non-toxic and non-flammable nature. Benzyl(triethyl)ammonium hydrochloride plays a pivotal role in realizing this principle by enabling reactions in biphasic systems, often involving water and an organic solvent. chemicalbook.com In such systems, a reactant in the aqueous phase (like an inorganic nucleophile) is normally unable to react with a substrate in the organic phase.
Benzyl(triethyl)ammonium hydrochloride overcomes this phase barrier. The positively charged nitrogen center of the catalyst pairs with the anion of the aqueous reactant, forming an ion pair. chemicalbook.com This new, more lipophilic ion pair can then migrate from the aqueous phase into the organic phase. chemicalbook.combiomedres.us Once in the organic phase, the "bare" anion is highly reactive towards the organic substrate, as it is no longer heavily solvated by water molecules. guidechem.com This mechanism significantly accelerates reaction rates under mild conditions, often at room temperature, and reduces the need for harsh, anhydrous organic solvents. biomedres.uselectronicsandbooks.com This PTC process has been successfully applied to a variety of reactions, including nucleophilic substitutions and alkylations, showcasing its utility in creating more benign reaction protocols. chemicalbook.comlookchem.com
Solvent-Free Synthetic Protocols
Eliminating volatile organic solvents entirely represents a major step forward in green synthesis. Benzyl(triethyl)ammonium hydrochloride has proven to be an effective catalyst for various reactions conducted under solvent-free conditions. researchgate.net These protocols not only prevent pollution from solvent waste but also often lead to simpler work-up procedures, reduced reaction times, and higher product yields.
Research has demonstrated the successful use of Benzyl(triethyl)ammonium hydrochloride as a catalyst in the solvent-free, one-pot synthesis of heterocyclic compounds like polyhydroquinolines and pyrimido[4,5-d]pyrimidines. researchgate.net For instance, in the synthesis of polyhydroquinoline derivatives, the reaction is carried out simply by grinding the reactants with the catalyst, an environmentally benign and efficient method. researchgate.net Similarly, it effectively catalyzes Knoevenagel and Claisen-Schmidt condensations on solid supports at room temperature without any solvent. chemdad.comchemicalbook.comsigmaaldrich.com These solvent-free approaches highlight the catalyst's ability to promote reactions based on the intimate contact of reactants in the solid state, offering a cleaner and more atom-economical alternative to traditional solution-phase chemistry.
Table 1: Comparison of Solvent-Free Reactions Catalyzed by Benzyl(triethyl)ammonium Hydrochloride
| Product Synthesized | Reaction Type | Conditions | Yield (%) | Reference |
| Polyhydroquinolines | Hantzsch Reaction | Grinding, Solvent-Free | 80-90% | researchgate.net |
| Pyrimido[4,5-d]pyrimidines | Multicomponent Reaction | Solvent-Free | 65-87% | researchgate.net |
| Olefinic Products | Knoevenagel Condensation | Solid Support, Solvent-Free, RT | - | chemdad.comchemicalbook.com |
| Chalcones | Claisen-Schmidt Condensation | Solid Support, Solvent-Free, RT | - | chemdad.comchemicalbook.com |
Catalyst Reusability and Recycling Strategies
The economic and environmental viability of a catalyst is significantly enhanced by its ability to be recovered and reused over multiple reaction cycles. While heterogeneous catalysts are generally easier to separate, strategies have been developed for recycling homogeneous catalysts like Benzyl(triethyl)ammonium hydrochloride. researchgate.net
One major approach involves immobilizing the catalyst onto a solid support, such as a polymer fiber or carbon nanotubes. biomedres.usnih.gov For example, a fiber-supported Benzyl(triethyl)ammonium chloride has been described for use in phase-transfer catalysis, which allows for easy separation of the catalyst from the reaction mixture after completion. biomedres.us Another innovative strategy is the use of temperature-controlled phase-transfer catalysis, where the catalyst's solubility is altered by changing the temperature, facilitating its separation and recovery. biomedres.usbiomedres.us Furthermore, in the synthesis of the catalyst itself, patents describe methods where the solvent, such as acetone (B3395972), can be recovered and recycled, reducing waste from the production process. google.com While data on the extensive recycling of unsupported Benzyl(triethyl)ammonium hydrochloride is limited, these methods demonstrate the active pursuit of making phase-transfer catalysis a more sustainable and circular technology. researchgate.netnih.gov
Reduction of Hazardous Reagent Usage (e.g., in Oxidation Reactions)
A key goal of green chemistry is to replace hazardous and stoichiometric reagents with safer, catalytic alternatives. Benzyl(triethyl)ammonium hydrochloride contributes to this goal by enabling the use of green oxidants like hydrogen peroxide (H₂O₂). mdpi.com Hydrogen peroxide is considered an ideal oxidant because its only byproduct is water, but its reactivity is often limited by its poor solubility in organic solvents where the substrate resides. mdpi.comnih.gov
As a phase-transfer catalyst, Benzyl(triethyl)ammonium hydrochloride can transport the active oxidizing species (derived from H₂O₂) from an aqueous or separate phase into the organic phase containing the substrate. chemicalbook.comguidechem.com This facilitates the oxidation of various functional groups under milder conditions. For example, the oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. mdpi.com Research has shown that catalytic systems involving quaternary ammonium (B1175870) salts can effectively promote the oxidation of benzylic alcohols using aqueous hydrogen peroxide. mdpi.comresearchgate.net This approach avoids the use of traditional, more hazardous oxidizing agents like chromium- or manganese-based reagents, which generate toxic heavy metal waste. electronicsandbooks.comnih.gov By facilitating the use of H₂O₂, Benzyl(triethyl)ammonium hydrochloride plays a crucial role in making oxidation reactions safer and more environmentally friendly.
Future Research Directions and Emerging Trends
Design of Novel Benzyl(triethyl)ammonium Hydrochloride-Derived Catalysts
The fundamental structure of Benzyl(triethyl)ammonium hydrochloride, featuring a hydrophilic quaternary ammonium (B1175870) core and lipophilic benzyl (B1604629) and ethyl groups, is exceptionally effective for phase transfer catalysis. nbinno.com Future research is moving beyond its direct use towards the design of novel, more sophisticated catalysts derived from its basic structure. One promising avenue is the development of task-specific deep eutectic solvents (DESs). For instance, research on the related compound, benzyltrimethylammonium (B79724) chloride, has shown that it can be combined with hydrogen bond donors like p-toluenesulfonic acid to create DESs that act as effective and reusable catalysts for reactions such as esterification. researchgate.net Similar strategies could be applied to Benzyl(triethyl)ammonium hydrochloride to create novel catalytic media.
Another area of exploration is the formation of complex catalysts. For example, a complex of antimony(V) chloride and Benzyl(triethyl)ammonium chloride has been described as a reusable and moisture-insensitive catalyst for Friedel-Crafts acylation reactions. researchgate.net Further research into combining Benzyl(triethyl)ammonium hydrochloride with various Lewis acids could yield a new generation of robust and highly active catalysts. Additionally, its demonstrated antifungal properties, such as in the preservation of giant bamboo, suggest that derived catalysts could be designed for specialized applications in materials science and biocidal formulations. oulu.fi
Integration with Advanced Reaction Technologies (e.g., Ultrasound Irradiation)
The synergy between phase transfer catalysis and advanced reaction technologies is a key trend for developing sustainable and efficient chemical processes. Ultrasound irradiation, in particular, stands out as a powerful tool for process intensification. The application of ultrasound in a reaction mixture generates cavitation bubbles, which upon collapsing, create localized hotspots of extreme temperature and pressure. nih.gov This phenomenon can dramatically accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. nih.govgoogle.com
Integrating Benzyl(triethyl)ammonium hydrochloride catalysis with ultrasound technology offers significant potential. Ultrasound can enhance the mass transfer between the aqueous and organic phases, complementing the action of the phase transfer catalyst and leading to even faster reaction kinetics. nih.gov This combination could prove particularly effective for synthesizing bioactive heterocycles and other complex organic molecules in an environmentally benign manner. nih.gov Research in this area would focus on optimizing reaction parameters, such as frequency and power of the ultrasound, in conjunction with catalyst concentration to maximize efficiency for specific synthetic transformations.
Expansion of Catalytic Scope to New Synthetic Transformations
Benzyl(triethyl)ammonium hydrochloride is already known to catalyze a wide array of reactions, including nucleophilic substitutions, C-, N-, O-, and S-alkylations, carbene reactions, oxidations, and reductions. chemicalbook.com However, the full extent of its catalytic capabilities is still being explored. An emerging area of interest is its application in more complex synthetic routes, such as one-pot multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. For example, palladium-catalyzed MCRs have been developed for the synthesis of quinazolin-4(3H)-ones, an important class of bioactive compounds. mdpi.com Investigating the role of Benzyl(triethyl)ammonium hydrochloride as a co-catalyst or promoter in such reactions could lead to novel and more efficient synthetic pathways.
Furthermore, its utility as a catalyst is not limited to traditional organic synthesis. Its role as a curing accelerator in polymer chemistry and its application as a chlorination catalyst highlight its versatility. chemicalbook.comtheaic.org Future research could systematically explore its effectiveness in other polymerization techniques or in catalytic cycles for various halogenation reactions. The synthesis of 1,2-dioxanes using the related triethylammonium (B8662869) hydrochloride as a catalyst in cyclization reactions suggests that Benzyl(triethyl)ammonium hydrochloride could also be effective in mediating unique cyclization and rearrangement reactions to form valuable heterocyclic structures. nih.gov
Computational Predictions for Optimized Performance and Selectivity
The empirical, trial-and-error approach to catalyst development is gradually being supplemented and guided by powerful computational methods. Predictive modeling is becoming an indispensable tool for understanding catalyst behavior and designing new, more efficient catalysts. researchgate.net For quaternary ammonium phase transfer catalysts like Benzyl(triethyl)ammonium hydrochloride, computational techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) are particularly relevant. nih.govresearchgate.net
DFT studies can be used to optimize the molecular structure of the catalyst and to calculate key properties like solvation energies in different phases, which are crucial for its function as a phase transfer agent. nih.govresearchgate.net This allows researchers to understand the stability and reactivity of the catalyst at an electronic level. acs.org Furthermore, QSSR models can correlate the structural features of a library of catalysts with their observed performance (e.g., reaction rate and enantioselectivity). nih.gov By applying these computational tools, researchers can predict how modifications to the structure of Benzyl(triethyl)ammonium hydrochloride—such as altering the alkyl substituents or the aromatic group—would impact its catalytic efficiency and selectivity. This predictive power accelerates the design of optimized catalysts for specific applications, reducing the need for extensive experimental screening. oulu.firsc.org
Development of Sustainable and Economical Production Methods for Enhanced Research Accessibility
The accessibility of a catalyst for widespread research and industrial application is heavily dependent on the sustainability and economy of its production. Benzyl(triethyl)ammonium hydrochloride is typically synthesized via the quaternization reaction between triethylamine (B128534) and benzyl chloride. google.com While the raw materials are readily available, research has focused on optimizing the synthesis to be more environmentally friendly and cost-effective. chemicalbook.com
Traditional methods have employed a variety of solvents, including ethanol, dimethylformamide (DMF), and dichloroethane. researchgate.net A significant advancement has been the development of a process that uses acetone (B3395972) as a single solvent. google.com This method not only reduces the reaction temperature, thereby saving energy, but also simplifies solvent recovery and recycling, which minimizes chemical waste. This makes the process more aligned with the principles of green chemistry and more suitable for large-scale industrial production. google.com Further research in this area may focus on developing solvent-free synthesis methods or utilizing bio-based solvents to further enhance the sustainability of its production.
Below is an interactive data table summarizing various reported synthesis methods for Benzyl(triethyl)ammonium hydrochloride.
| Solvent System | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Acetone | Triethylamine, Benzyl Chloride | 60-66 | 8-10 | High (Not specified) | google.com |
| Toluene, Acetone, DMF | Triethylamine, Benzyl Chloride | 75-80 | 10 | 90 | theaic.org |
| Dimethylformamide (DMF) | Triethylamine, Benzyl Chloride | ~104 | 1 | High (Not specified) | researchgate.net |
| Anhydrous Ethanol | Triethylamine, Benzyl Chloride | Reflux | 64 | High (Not specified) | researchgate.net |
| Dichloroethane | Triethylamine, Benzyl Chloride | Reflux | 2 | High (Not specified) | researchgate.net |
Q & A
Q. What is the primary role of benzyltriethylammonium chloride (BTEAC) in organic synthesis, and how does its structure facilitate this function?
BTEAC is widely used as a phase transfer catalyst (PTC) in biphasic reactions, enabling the transfer of ionic reactants between aqueous and organic phases. Its structure—a bulky benzyl group attached to a triethylammonium cation—enhances solubility in organic solvents while retaining affinity for anionic species. This dual solubility facilitates nucleophilic substitutions, esterifications, and oxidations .
Q. What safety precautions are essential when handling BTEAC in laboratory settings?
- Engineering controls : Use fume hoods to minimize inhalation exposure .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers) and moisture .
- Spill management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .
Q. How is BTEAC synthesized, and what analytical methods confirm its purity?
BTEAC is typically synthesized via quaternization of benzyl chloride with triethylamine in a polar solvent (e.g., ethanol):
Purity is verified using ¹H/¹³C NMR (to confirm alkylation) and HPLC (to detect residual amines or solvents) .
Advanced Research Questions
Q. How can reaction conditions be optimized when using BTEAC as a PTC in esterification reactions?
Key parameters include:
- Catalyst loading : 1–5 mol% (excess may cause emulsion formation).
- Solvent selection : Toluene or dichloromethane for non-polar substrates; acetonitrile for polar systems.
- Temperature : 40–80°C, balancing reaction rate and catalyst stability.
- Agitation : Vigorous stirring to enhance interfacial contact . Example : In ethyl isonicotinate synthesis, a 3 mol% BTEAC load at 60°C in toluene yielded >85% conversion .
Q. What are the mechanistic differences between BTEAC and benzyltrimethylammonium chloride (BTMAC) in nucleophilic substitutions?
BTEAC’s longer ethyl groups increase hydrophobicity , improving organic-phase partitioning but reducing cationic charge density compared to BTMAC. This trade-off affects reaction kinetics:
Q. How do conflicting reports on BTEAC’s thermal stability inform experimental design?
Some studies report decomposition at >100°C, while others note stability up to 150°C. To resolve contradictions:
- Conduct thermogravimetric analysis (TGA) under inert atmospheres.
- Monitor byproducts (e.g., triethylamine) via GC-MS during reactions.
- Pre-dry the catalyst to avoid hydrolysis at elevated temperatures .
Q. What strategies mitigate toxicity risks in large-scale applications of BTEAC?
- Substitution : Evaluate less toxic PTCs (e.g., tetrabutylammonium bromide) for non-critical reactions.
- Containment : Use closed-loop systems to prevent aerosol formation.
- Toxicology assays : Perform in vitro cytotoxicity screening (e.g., MTT assay on mammalian cells) to establish safe exposure thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
